molecular formula C16H24BN3O4 B12339874 4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-

4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-

Cat. No.: B12339874
M. Wt: 333.2 g/mol
InChI Key: GHQIZZPOBSZUFV-UHFFFAOYSA-N
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Description

4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- is a complex organic compound that features a morpholine ring, a carboxamide group, and a pyridine ring substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various biaryl compounds.

Scientific Research Applications

4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications . The morpholinecarboxamide moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- is unique due to its combination of a morpholinecarboxamide group and a dioxaborolane-substituted pyridine ring. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H24BN3O4

Molecular Weight

333.2 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C16H24BN3O4/c1-15(2)16(3,4)24-17(23-15)12-5-6-13(18-11-12)19-14(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3,(H,18,19,21)

InChI Key

GHQIZZPOBSZUFV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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